molecular formula C19H17NO3 B11400631 6,7-dimethyl-N-(2-methylphenyl)-4-oxo-4H-chromene-2-carboxamide

6,7-dimethyl-N-(2-methylphenyl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11400631
M. Wt: 307.3 g/mol
InChI Key: IJMQXJVKFCHFHR-UHFFFAOYSA-N
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Description

6,7-dimethyl-N-(2-methylphenyl)-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound belonging to the class of chromenes. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethyl-N-(2-methylphenyl)-4-oxo-4H-chromene-2-carboxamide typically involves the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a condensation reaction between a suitable phenol derivative and an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the Dimethyl Groups: The dimethyl groups at positions 6 and 7 can be introduced via alkylation reactions using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.

    Amidation: The carboxylic acid group at position 2 is converted to the corresponding amide by reacting with 2-methylphenylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of hydroxyl or carbonyl derivatives.

    Reduction: Reduction of the carbonyl group at position 4 can yield the corresponding alcohol.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using catalysts like iron(III) chloride or aluminum chloride.

Major Products

    Oxidation: Hydroxylated or carbonylated derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

6,7-dimethyl-N-(2-methylphenyl)-4-oxo-4H-chromene-2-carboxamide has been studied for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, antioxidant, and anticancer properties.

    Industry: Utilized in the development of new materials with specific optical or electronic properties.

Mechanism of Action

The mechanism of action of 6,7-dimethyl-N-(2-methylphenyl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Modulation: It can modulate receptor activity by binding to receptor sites, influencing signal transduction pathways.

    Antioxidant Activity: The compound may scavenge free radicals, reducing oxidative stress and preventing cellular damage.

Comparison with Similar Compounds

Similar Compounds

    4H-chromene-2-carboxamide: Lacks the dimethyl and 2-methylphenyl groups, resulting in different biological activities.

    6,7-dimethyl-4H-chromene-2-carboxamide: Similar structure but without the 2-methylphenyl group, leading to variations in its chemical reactivity and applications.

    N-(2-methylphenyl)-4-oxo-4H-chromene-2-carboxamide: Similar but lacks the dimethyl groups, affecting its overall properties.

Uniqueness

6,7-dimethyl-N-(2-methylphenyl)-4-oxo-4H-chromene-2-carboxamide is unique due to the presence of both dimethyl and 2-methylphenyl groups, which contribute to its distinct chemical reactivity and potential biological activities. These structural features may enhance its binding affinity to molecular targets and improve its pharmacokinetic properties.

Properties

Molecular Formula

C19H17NO3

Molecular Weight

307.3 g/mol

IUPAC Name

6,7-dimethyl-N-(2-methylphenyl)-4-oxochromene-2-carboxamide

InChI

InChI=1S/C19H17NO3/c1-11-6-4-5-7-15(11)20-19(22)18-10-16(21)14-8-12(2)13(3)9-17(14)23-18/h4-10H,1-3H3,(H,20,22)

InChI Key

IJMQXJVKFCHFHR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC(=O)C3=C(O2)C=C(C(=C3)C)C

Origin of Product

United States

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